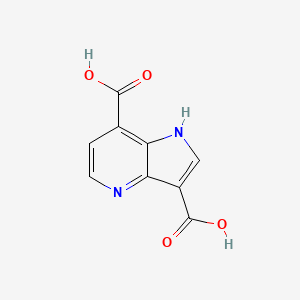

![molecular formula C13H22ClNO B1525376 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride CAS No. 1311318-27-0](/img/structure/B1525376.png)

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Descripción general

Descripción

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, commonly known as 2-DMPEA hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a chiral amine and is found in a variety of biological systems, including plants and animals. 2-DMPEA hydrochloride is a white, crystalline powder with a melting point of 175-178 degrees Celsius. It is a weak base, with a pKa of 8.9.

Aplicaciones Científicas De Investigación

Pharmacological Action and Crystal Structure Analysis

A study by Nitek et al. (2022) on aroxyalkylaminoalcohol derivatives, which share a structural resemblance with 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, delved into the influence of protonation on the compounds' geometry. These derivatives are known for their pharmacological action, including anticonvulsant activity. This research provides insights into how protonation affects molecular conformation and intermolecular interactions, potentially influencing pharmacological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Synthesis and Application in Chemistry

Griffiths et al. (1997) explored the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids and their N-methylated derivatives, showcasing the versatility of aminoalcohols in synthetic chemistry. Such processes illustrate the foundational role of compounds like 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride in the synthesis of complex molecules (Griffiths, Hughes, Brown, Caesar, Swetnam, Cumming, & Kelly, 1997).

Antitumor Activity

Arjmand et al. (2013) conducted a study on the antitumor activity of dimethyltin(IV) derivatives against human tumor cell lines, showcasing the potential of chiral compounds in chemotherapy. The research emphasized the role of chiral compounds, akin to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, in developing chemotherapeutic agents (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).

Materials Science Applications

Kurata et al. (2007) described the synthesis of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating a triarylamine pendant group, for the creation of durable aminium polyradicals. This work exemplifies the application of aminoalcohol derivatives in the development of new materials with unique electrical properties (Kurata, Pu, & Nishide, 2007).

Vasorelaxant Effects and Pharmacological Properties

Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, highlighting its ability to stimulate the soluble guanylate cyclase-cGMP pathway. Although not directly related to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, this study demonstrates the potential for structurally similar compounds to influence vascular biology and pharmacology (Brito, Lima, Aragão, de Siqueira, Sousa, Maia, Filho, Lahlou, & Magalhães, 2013).

Propiedades

IUPAC Name |

2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMWJWXZLYESFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)

![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)

![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)

![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)